molecular formula C7H11N3 B1425854 (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine CAS No. 1427498-33-6

(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1425854
CAS No.: 1427498-33-6
M. Wt: 137.18 g/mol
InChI Key: FNTLBGBKWUINRX-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C7H11N3 It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanamine group

Biochemical Analysis

Biochemical Properties

(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may bind to DNA or RNA, influencing gene expression. These interactions are crucial for understanding its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for its safe application in research and potential therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in the study of enzyme mechanisms and receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTLBGBKWUINRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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